molecular formula C12H24N2O2 B1378910 3-(Boc-aminomethyl)-3-methylpiperidine CAS No. 1158759-24-0

3-(Boc-aminomethyl)-3-methylpiperidine

Cat. No. B1378910
M. Wt: 228.33 g/mol
InChI Key: AFBJLLMPAKKANC-UHFFFAOYSA-N
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Description

“3-(Boc-aminomethyl)-3-methylpiperidine” is a chemical compound with the molecular formula C11H22N2O2 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of compounds similar to “3-(Boc-aminomethyl)-3-methylpiperidine” has been described in the literature. For instance, a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been reported . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of “3-(Boc-aminomethyl)-3-methylpiperidine” consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 214.168121 Da .


Chemical Reactions Analysis

The chemical reactions involving “3-(Boc-aminomethyl)-3-methylpiperidine” and similar compounds have been studied. For example, a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Boc-aminomethyl)-3-methylpiperidine” include a density of 1.0±0.1 g/cm3, a boiling point of 321.8±15.0 °C at 760 mmHg, and a melting point of 60-70ºC . The molecular weight of the compound is 214.305 .

Scientific Research Applications

Synthesis of Orthogonally Protected Compounds

Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, related to 3-(Boc-aminomethyl)-3-methylpiperidine, serves as a versatile building block in the synthesis of 4-substituted 3-aminopiperidines, which possess high potential for biological activity. This synthesis pathway begins with simple materials and progresses through a multigram process over five steps, highlighting its practicality for large-scale applications in scientific research (Schramm et al., 2009).

Combinatorial Chemistry

Orthogonally N-protected compounds, including 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derived from a piperidine building block similar to 3-(Boc-aminomethyl)-3-methylpiperidine, are recognized as new scaffolds in combinatorial chemistry. The synthesis involves nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, indicating their utility in creating diverse chemical libraries for drug discovery (Schramm et al., 2010).

Direct β-Selective C(sp3)-H Arylation

In pharmaceutical research, 3-arylpiperidines are crucial building blocks. The palladium-catalyzed migrative Negishi coupling technique allows direct access to 3-aryl-N-Boc-piperidines with good selectivity. This approach challenges the traditional notion that β-functionalization of such compounds is unfeasible due to the inert nature of C–H bonds in the β-position, showcasing advanced methodologies in chemical synthesis (Millet & Baudoin, 2015).

Fluorinated Pharmaceutical Compounds

Fluorinated azaheterocycles, such as 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, serve as bifunctional building blocks in the creation of fluorinated pharmaceuticals. Their synthesis is noteworthy for its efficiency and specificity, underscoring the importance of 3-(Boc-aminomethyl)-3-methylpiperidine derivatives in medicinal chemistry (Verniest et al., 2010).

Peptidomimetics and Combinatorial Chemistry

The synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, which are structurally similar to 3-(Boc-aminomethyl)-3-methylpiperidine, is crucial for the creation of peptidomimetics and scaffolds in combinatorial chemistry. The distinct functionalities of AmAbz allow for selective reactions, highlighting its versatility as a building block in the synthesis of complex molecules (Pascal et al., 2000).

Safety And Hazards

The safety data sheet for “3-(Boc-aminomethyl)-3-methylpiperidine” indicates that it should not be ingested or inhaled, and contact with skin or eyes should be avoided . It is classified as corrosive, and personal protective equipment should be worn when handling the compound .

Future Directions

The future directions for the research and development of “3-(Boc-aminomethyl)-3-methylpiperidine” and similar compounds could involve the development of a novel, effective, and rapid synthetic method under mild conditions . This could potentially reduce cost, waste, and time in organic synthesis .

properties

IUPAC Name

tert-butyl N-[(3-methylpiperidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBJLLMPAKKANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-aminomethyl)-3-methylpiperidine

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